molecular formula C16H14O4 B14560912 2-Methoxy-5-(3-methylbenzoyl)benzoic acid CAS No. 62064-90-8

2-Methoxy-5-(3-methylbenzoyl)benzoic acid

Cat. No.: B14560912
CAS No.: 62064-90-8
M. Wt: 270.28 g/mol
InChI Key: GLPFPUFWFLLELW-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methylbenzoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group and a methylbenzoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3-methylbenzoyl)benzoic acid typically involves the esterification of 2-methoxybenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-(3-methylbenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and benzoyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(3-methylbenzoyl)benzoic acid is unique due to the presence of both methoxy and benzoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62064-90-8

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-methoxy-5-(3-methylbenzoyl)benzoic acid

InChI

InChI=1S/C16H14O4/c1-10-4-3-5-11(8-10)15(17)12-6-7-14(20-2)13(9-12)16(18)19/h3-9H,1-2H3,(H,18,19)

InChI Key

GLPFPUFWFLLELW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C(=O)O

Origin of Product

United States

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